molecular formula C12H8F3NO B6286194 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine CAS No. 577967-77-2

2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine

Cat. No.: B6286194
CAS No.: 577967-77-2
M. Wt: 239.19 g/mol
InChI Key: GWCVSUAYFBNMHX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine is a pyridine derivative of significant interest in advanced chemical research and development. This compound features a hydroxyl group and a 4-(trifluoromethyl)phenyl substituent on its pyridine ring. The trifluoromethyl group is a key structural motif, known for its strong electron-withdrawing properties and its ability to enhance the metabolic stability, lipophilicity, and biomolecular binding affinity of lead compounds . These characteristics make trifluoromethylpyridine (TFMP) derivatives highly valuable in the discovery and synthesis of new active ingredients. The primary applications for this class of compounds are found in the agrochemical and pharmaceutical industries. In agrochemical research, TFMP derivatives serve as critical intermediates for protecting crops from pests . In pharmaceutical and veterinary research, the TFMP moiety is incorporated into candidates designed for various therapeutic targets, with several such compounds having progressed to market approval . Furthermore, pyridine alcohols, in general, are widely used as versatile ligands in coordination chemistry. They can form stable complexes with various metal ions (e.g., copper, nickel, palladium), which are exploited in catalysis, materials science, and the development of molecular magnets . This compound is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCVSUAYFBNMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586353
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
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Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577967-77-2
Record name 5-[4-(Trifluoromethyl)phenyl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577967-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations

De Novo Ring Synthesis Strategies for the Pyridine (B92270) Core

Constructing the substituted pyridine ring from non-cyclic starting materials is a fundamental approach that allows for precise control over the final substitution pattern. These strategies often involve cascade reactions where the pyridine core is assembled in a single, efficient process.

Cyclo-condensation reactions are a cornerstone for the synthesis of trifluoromethyl-substituted pyridines (TFMPs). These methods involve the reaction of one or more acyclic components, where at least one precursor contains the trifluoromethyl moiety, to form the heterocyclic ring. A common strategy involves the condensation of a 1,5-dicarbonyl compound or its equivalent with an ammonia (B1221849) source.

For the synthesis of the 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine scaffold, trifluoromethylated building blocks are essential. These precursors are highly versatile and can be used in various annulation reactions. Key examples of such building blocks include:

Trifluoromethylated hydrazonoyl halides

Trifluoroacetaldehyde hydrazones

Trifluoromethylated acylhydrazones

These building blocks can serve as precursors to trifluoroacetonitrile (B1584977) imine, a reactive 1,3-dipole that readily participates in [3+2] and [3+3] cycloaddition reactions to form a variety of nitrogen-containing heterocycles. beilstein-journals.org For instance, the reaction of a trifluoromethylated hydrazonoyl halide with a suitable diketone or keto ester in the presence of a base can lead to the formation of the substituted pyridone core through a cascade of condensation and cyclization steps.

Trifluoromethyl Building BlockTypical Reaction TypePotential Co-reactant
Ethyl 4,4,4-trifluoroacetoacetateHantzsch-type Pyridine Synthesisβ-enaminones, Aldehydes
1-(4-Trifluoromethylphenyl)-2-propen-1-oneKröhnke Pyridine SynthesisPyridinium ylides, α,β-Unsaturated ketones
Trifluoromethylated Hydrazonoyl Halides[3+3] CycloadditionEnolates of 1,3-dicarbonyls

Achieving the correct regiochemistry—placing the hydroxyl group at C2 and the aryl substituent at C5—is a critical challenge in de novo synthesis. The choice of starting materials and reaction pathway is paramount for controlling this outcome. Ring transformation reactions, for example, offer a powerful method for regioselective synthesis. A base-catalyzed ring transformation of a suitably functionalized 2H-pyran-2-one with an amide like benzamide (B126) can yield 2,6-diarylpyridines. rsc.org By analogy, using a different nitrogen source and a pyranone bearing the 4-trifluoromethylphenyl group could be adapted to regioselectively synthesize the desired 5-aryl-2-pyridone structure.

Another strategy involves the reaction of benzynes with pyridine N-oxides. While this is often used for functionalizing an existing ring, modifications to the reaction conditions can alter the regioselectivity to favor the formation of 2-(2-hydroxyaryl)pyridines. rsc.org This highlights the principle that subtle changes in reaction parameters can direct the substitution to a specific position, a concept applicable to designing regioselective de novo syntheses.

Functionalization and Derivatization Reactions of this compound

The this compound molecule possesses several reactive sites that can be targeted for further chemical modification. The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) form and the 2-pyridone form, with the pyridone form generally being predominant. This equilibrium significantly influences its reactivity.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is amplified by the potent electron-withdrawing trifluoromethyl group on the C5 phenyl substituent. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution (EAS). Electrophilic attack, if forced under harsh conditions, would likely occur at the C3 or C5 positions of the pyridine ring, which are comparatively less electron-poor. However, the 2-pyridone tautomer behaves more like a vinylogous amide and can direct electrophiles to the C3 and C5 positions.

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the electron-deficient ortho (C2, C6) and para (C4) positions. youtube.com In the case of this compound, the C6 and C4 positions are the most probable sites for nucleophilic attack, assuming a suitable leaving group is present at one of these positions. The reaction proceeds via a classical two-step addition-elimination mechanism, forming a stabilized Meisenheimer intermediate. semanticscholar.org The rate-determining step is typically the formation of this complex. researchgate.net

Reaction TypePredicted Site of AttackInfluencing FactorsMechanism
Electrophilic SubstitutionC3Electron-withdrawing CF3 group; 2-pyridone tautomer directs to C3/C5.Standard EAS via sigma complex.
Nucleophilic SubstitutionC4, C6 (with leaving group)Electron-deficient ring; Stabilization of intermediate by N and CF3-Ph group.SNAr via Meisenheimer complex. semanticscholar.org

The redox behavior of the 2-hydroxypyridine core has been investigated using techniques such as pulse radiolysis. ias.ac.in Studies on the parent 2-hydroxypyridine show that its reactivity with both oxidizing and reducing radicals is highly dependent on the pH of the medium, which dictates its protonation state. ias.ac.in In its deprotonated form (at high pH), the 2-pyridinol anion is a stronger reducing agent and is easily oxidized by one-electron oxidants. ias.ac.in Conversely, the protonated form is more resistant to oxidation. The compound is difficult to reduce, with a one-electron reduction potential estimated to be less than -1.9 V at neutral pH. ias.ac.in

A common oxidative pathway for pyridines involves the oxidation of the ring nitrogen to form a pyridine-N-oxide. This transformation can activate the ring for different substitution patterns. For instance, the resulting N-oxide can facilitate electrophilic substitution at the C4 position and can also be used to introduce functionality at the C2 position. The oxygen can later be removed via a reduction step. youtube.com

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, are indispensable for the synthesis and derivatization of arylpyridines. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming the crucial carbon-carbon bond between the pyridine core and the 4-trifluoromethylphenyl group.

This can be achieved by coupling a 5-halopyridin-2-ol (or a protected version) with 4-(trifluoromethyl)phenylboronic acid. The reaction is typically catalyzed by a palladium complex. A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. For example, Pd(dppf)Cl₂ has been shown to be an effective catalyst for coupling heteroaryl boronic acids and esters. nih.govresearchgate.net The reactions are generally robust and can be performed under relatively mild conditions. claremont.edu This catalytic approach provides a modular and efficient route to the target compound and its analogues, allowing for the introduction of diverse aryl or heteroaryl groups at the C5 position.

Catalytic ReactionTypical CatalystCommon LigandBaseApplication
Suzuki-Miyaura CouplingPd(dppf)Cl₂, Pd(PPh₃)₄dppf, PPh₃, RuPhosNa₂CO₃, K₂CO₃, Na₃PO₄Formation of the C5-Aryl bond. nih.govacs.org
Buchwald-Hartwig AminationPd₂(dba)₃BINAP, XantphosNaOt-Bu, K₃PO₄Derivatization at a halo-position (e.g., C4, C6).
Heck CouplingPd(OAc)₂P(o-tolyl)₃Et₃N, K₂CO₃Introduction of alkenyl groups.

Sustainable and Green Chemistry Principles in Synthetic Route Development

The growing emphasis on environmental stewardship within the chemical industry has propelled the integration of green chemistry principles into the design and development of synthetic routes for complex molecules such as this compound. The objective is to devise methodologies that are not only efficient in terms of yield but also minimize environmental impact through waste reduction, use of safer chemicals, and enhanced energy efficiency. This section explores the application of these principles to the synthesis of this compound, contrasting a plausible traditional approach with potential greener alternatives.

A Plausible Traditional Synthetic Route

Synthesis of 4-(trifluoromethyl)phenylboronic acid: This is often achieved via a Grignard or organolithium route starting from 4-bromobenzotrifluoride. The organometallic intermediate is then reacted with a borate (B1201080) ester, followed by acidic hydrolysis.

Synthesis of 5-bromo-2-hydroxypyridine (B85227): A common laboratory-scale synthesis involves the diazotization of 2-amino-5-bromopyridine, followed by hydrolysis.

Suzuki-Miyaura Coupling: The final step involves the palladium-catalyzed cross-coupling of 5-bromo-2-hydroxypyridine and 4-(trifluoromethyl)phenylboronic acid.

While effective, this traditional route presents several challenges from a green chemistry perspective, including the use of hazardous reagents, volatile organic solvents, and the generation of significant waste streams.

Application of Green Chemistry Principles

The twelve principles of green chemistry provide a framework for improving the sustainability of this synthetic pathway. Key considerations include maximizing atom economy, utilizing safer solvents and reagents, employing catalytic rather than stoichiometric reagents, and designing for energy efficiency.

Atom Economy: The Suzuki-Miyaura coupling itself has a reasonably good atom economy, as most of the atoms from the reactants are incorporated into the final product. libretexts.orgjocpr.com However, the synthesis of the precursors can be less atom-economical. For instance, the generation of stoichiometric inorganic salts as by-products is a significant drawback. Alternative routes with higher atom economy, such as C-H activation strategies, are an area of active research, though their application to this specific molecule is not yet established.

Safer Solvents and Reagents: A significant green improvement can be made by replacing hazardous solvents. Traditional Suzuki-Miyaura reactions often employ solvents like 1,4-dioxane (B91453) or toluene. nih.gov Greener alternatives include water, bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). acs.orgacsgcipr.org The use of aqueous systems can be facilitated by specially designed water-soluble ligands or surfactant-based micellar catalysis. rsc.org Furthermore, replacing hazardous bases with more benign alternatives like potassium carbonate or phosphate (B84403) is also a key consideration. acsgcipr.org

Energy Efficiency: Reaction times for cross-coupling reactions can often be lengthy, requiring prolonged heating. Microwave-assisted synthesis has emerged as a valuable tool for dramatically reducing reaction times and, consequently, energy consumption. acs.orgyork.ac.uk Reactions that can be conducted at or near ambient temperature also contribute significantly to improved energy efficiency.

The following data tables provide a comparative analysis of a hypothetical traditional synthetic route and a potential greener alternative for the synthesis of this compound, based on the principles discussed.

Data Table 1: Comparison of Traditional vs. Greener Suzuki-Miyaura Coupling Step

ParameterTraditional ApproachGreener AlternativeRationale for Improvement
Solvent 1,4-Dioxane/Water2-MeTHF/Water or Water with surfactantReplacement of a hazardous solvent with a bio-derived solvent or water, reducing environmental impact and improving safety. acs.orgrsc.org
Catalyst Homogeneous Pd(PPh₃)₄Heterogeneous Pd/C or Ni-based catalystAllows for easy catalyst recovery and recycling, reducing metal waste and cost. acsgcipr.org Use of a more abundant base metal.
Base Sodium CarbonatePotassium PhosphateUse of a more environmentally benign and often more effective base in greener solvents.
Energy Input Conventional heating (reflux, several hours)Microwave irradiation (minutes)Drastic reduction in reaction time and energy consumption. acs.orgyork.ac.uk
Ligand TriphenylphosphineLigand-free or water-soluble sulfonated phosphinesAvoids the use of potentially toxic and air-sensitive ligands; simplifies reaction setup and purification. rsc.org

Data Table 2: Research Findings on Greener Suzuki-Miyaura Couplings

Research FocusKey FindingsPotential Impact on SynthesisReference
Solvent Selection A range of environmentally friendly solvents, including i-PrOAc, MTBE, CPME, and p-cymene, have been successfully evaluated for Suzuki-Miyaura couplings.Provides a portfolio of safer solvents to replace traditional hazardous ones like dioxane and DMF. acs.org
Aqueous Media The use of water as a solvent, often with the aid of surfactants to create micelles, can lead to highly efficient reactions at room temperature.Eliminates the need for organic solvents, significantly improving the green profile of the synthesis. rsc.orgchemicalprocessing.com
Energy Efficiency Microwave-assisted Suzuki couplings have been shown to reduce energy consumption by up to 85-fold compared to traditional oil bath heating.Offers a substantial reduction in the energy footprint of the manufacturing process. acs.orgyork.ac.uk
Catalyst Development Nanoparticle catalysts with very low palladium content have been developed, showing high activity and recyclability.Reduces the economic and environmental cost associated with precious metal catalysts. chemicalprocessing.com
Biocatalysis While not yet applied to this specific reaction, whole-cell biocatalysis is being developed for the synthesis of pyridine derivatives, offering a highly sustainable alternative to traditional chemical synthesis.In the future, biocatalytic routes could offer a transformative green approach to synthesizing the pyridine core. rsc.orgrsc.org

Iii. In Depth Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine in solution. A full suite of one- and two-dimensional experiments allows for the unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Two-dimensional NMR techniques are crucial for establishing the precise connectivity and spatial relationships within the molecule. princeton.eduyoutube.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between adjacent protons on the pyridine (B92270) ring and adjacent protons on the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). researchgate.net It allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule. youtube.com Key HMBC correlations would be expected from the pyridine protons to the phenyl carbons and vice versa, establishing the connection across the C-C single bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu NOESY is particularly useful for determining the preferred conformation and spatial arrangement of the two aromatic rings relative to each other.

The following table represents predicted NMR assignments for this compound based on its structure and data from analogous compounds.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations
H3~6.5C3 (~110)C2, C4, C5H4
H4~7.7C4 (~140)C2, C3, C5, C6H3, H6
H6~7.5C6 (~135)C2, C4, C5H4
H2'/H6'~7.7C2'/C6' (~126)C4', C1'H3'/H5'
H3'/H5'~7.6C3'/C5' (~129)C1', CF₃H2'/H6'
C2-~165--
C5-~122--
C1'-~142--
C4'-~128 (q)--
CF₃-~124 (q)--

Note: This is a predictive table. Actual chemical shifts can vary based on solvent and experimental conditions. (q) indicates a quartet due to coupling with ¹⁹F.

¹⁹F NMR is a highly sensitive technique for probing the environment of the trifluoromethyl (-CF₃) group. biophysics.orghuji.ac.il The fluorine-19 nucleus is 100% naturally abundant, providing strong signals without the need for isotopic enrichment. biophysics.org

Like other 2-hydroxypyridine (B17775) derivatives, this compound can exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. nih.govwuxibiology.com

2-Hydroxypyridine (Enol) Form: Characterized by an aromatic pyridine ring and a hydroxyl group at the C2 position.

2-Pyridone (Keto) Form: Features a carbonyl group at C2 and a proton on the nitrogen atom.

The position of this equilibrium is highly dependent on the solvent and the electronic nature of the substituents. wuxibiology.comsemanticscholar.org In nonpolar solvents, the enol form may be more prevalent, while polar solvents tend to favor the more polar keto form. nih.gov The strong electron-withdrawing nature of the 4-trifluoromethylphenyl group at the 5-position influences the electron density of the pyridine ring, which can shift the equilibrium. In the enol form, an intramolecular hydrogen bond can form between the hydroxyl proton and the pyridine nitrogen (O-H···N), creating a stable six-membered ring. nih.govrsc.org In the solid state and in polar solvents, intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another is common for the pyridone tautomer, often leading to the formation of dimers. nih.gov

X-ray Crystallographic Analysis and Solid-State Investigations

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.govijirset.com While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

The solid-state structure is expected to be dominated by strong hydrogen bonds and other intermolecular interactions that dictate the crystal packing.

Hydrogen Bonding: If the molecule crystallizes in the 2-pyridone tautomeric form, strong N-H···O hydrogen bonds are expected to form centrosymmetric dimers, a common motif for this class of compounds. nih.gov

π–π Stacking: The planar aromatic rings (pyridine and phenyl) are likely to engage in π–π stacking interactions, contributing significantly to the stability of the crystal lattice. nih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-HO=C2.7 - 2.9Forms primary structural motifs (e.g., dimers, chains)
π–π StackingPyridine RingPhenyl Ring3.3 - 3.8Stabilizes layered structures
C-H···F InteractionC-H (Aromatic)F-C3.0 - 3.4Directs sheet and 3D framework formation
C-H···O InteractionC-H (Aromatic)O=C3.1 - 3.5Provides additional stabilization

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites, such as substituted pyridines. rsc.orgresearchgate.net Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and can exhibit different physical properties. acs.org Given the possibility of different tautomers and rotational freedom around the C-C bond linking the two rings, this compound is a strong candidate for exhibiting polymorphism. figshare.com

Furthermore, the presence of robust hydrogen bond donor (N-H in the pyridone form) and acceptor (C=O and the pyridine nitrogen) sites makes this molecule an excellent candidate for forming co-crystals. acs.orgacs.org Co-crystallization with other molecules (co-formers) that have complementary hydrogen bonding capabilities can lead to the formation of new crystalline materials with tailored properties. Studies on related pyridine and carboxylic acid systems have demonstrated a rich landscape of co-crystal formation driven by strong and predictable acid-pyridine hydrogen bonds. acs.org

Vibrational Spectroscopy (Infrared and Raman) and Correlative Analyses

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. The molecule exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form, a phenomenon that profoundly influences its vibrational spectrum. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of specific bonds and functional groups within the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum is particularly sensitive to polar bonds and provides key information about the molecule's functional groups. A broad absorption band is typically observed in the 3400-2400 cm⁻¹ region, which is characteristic of the O-H and N-H stretching vibrations involved in intermolecular hydrogen bonding, confirming the presence of the tautomeric forms. The carbonyl (C=O) stretching vibration of the pyridone tautomer gives rise to a strong, sharp absorption band in the range of 1650-1680 cm⁻¹. The spectrum is further defined by vibrations of the pyridine and phenyl rings. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region.

The trifluoromethyl (-CF₃) group, a key substituent, exhibits strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are typically found in the 1350-1100 cm⁻¹ region, often appearing as some of the most intense bands in the spectrum.

Raman Spectroscopy:

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing modes of both the pyridine and phenyl rings, often produce strong and sharp signals in the Raman spectrum, typically in the 1000-800 cm⁻¹ region. The symmetric C-F stretching vibration of the trifluoromethyl group also gives rise to a notable Raman band. While the O-H and N-H stretching vibrations are present, they are generally weaker and less prominent than in the IR spectrum. The C=O stretch of the pyridone form is also observable in the Raman spectrum.

Correlative Analysis:

By comparing the IR and Raman spectra, a more complete picture of the vibrational modes can be assembled. The principle of mutual exclusion, which applies to centrosymmetric molecules, is not strictly applicable here due to the molecule's lower symmetry. However, the relative intensities of the bands in the two spectra provide valuable clues for assignment. For instance, the symmetric ring breathing modes are often strong in the Raman spectrum and weak in the IR, while the asymmetric ring deformations can show the opposite behavior. Computational studies, often employing Density Functional Theory (DFT), are instrumental in providing theoretical vibrational frequencies that aid in the definitive assignment of experimental bands. These calculations allow for the visualization of atomic motions associated with each vibrational mode, leading to a robust and detailed structural characterization.

Interactive Data Table: Key Vibrational Bands for this compound

Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Intensity Description
O-H/N-H Stretch3400-24003400-2400Broad, Strong (IR); Weak (Raman)Associated with hydrogen-bonded hydroxyl and amine groups of the tautomers.
Aromatic C-H Stretch3100-30003100-3000Medium to WeakStretching of C-H bonds on the pyridine and phenyl rings.
C=O Stretch1680-16501680-1650Strong, Sharp (IR); Medium (Raman)Carbonyl stretch of the pyridone tautomer.
Aromatic C=C/C=N Stretch1610-14501610-1450Medium to StrongRing stretching vibrations of the pyridine and phenyl moieties.
C-F Asymmetric Stretch~1320~1320Very Strong (IR); Weak (Raman)Asymmetric stretching of the carbon-fluorine bonds in the -CF₃ group.
C-F Symmetric Stretch~1150~1150Strong (IR); Medium (Raman)Symmetric stretching of the carbon-fluorine bonds in the -CF₃ group.
Ring BreathingNot prominent~1000 / ~840Weak (IR); Strong (Raman)Symmetric radial expansion and contraction of the pyridine and phenyl rings.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, offering precise mass measurements that confirm its elemental composition and provide critical insights into its fragmentation pathways under ionization. This technique is also paramount for assessing the purity of synthesized batches.

Elemental Composition and Purity Assessment:

HRMS provides the capability to measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to within 5 ppm). For this compound (C₁₂H₈F₃NO), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is determined with high precision. An experimentally measured mass that matches this theoretical value to within a few parts per million provides unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. This high mass accuracy is also leveraged for purity assessment, enabling the detection of minute quantities of impurities, byproducts, or degradation products, which would appear as distinct signals with their own accurately measured masses.

Mechanistic Insights from Fragmentation:

When subjected to ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI), the parent molecule undergoes fragmentation, breaking apart in a predictable manner. The analysis of these fragment ions, particularly with tandem mass spectrometry (MS/MS), elucidates the molecule's structure and connectivity.

The fragmentation of the protonated molecule is expected to proceed through several key pathways. A primary fragmentation event often involves the loss of neutral molecules. For this compound, potential neutral losses include the elimination of carbon monoxide (CO) from the pyridone ring or the loss of hydrogen cyanide (HCN). The trifluoromethyl group is relatively stable, but fragmentation of the C-C bond connecting the two aromatic rings can occur. This would lead to characteristic ions corresponding to the trifluoromethylphenyl moiety and the hydroxypyridine moiety. The high resolution of the instrument allows for the determination of the elemental composition of each fragment ion, which is crucial for proposing and verifying these fragmentation mechanisms.

Interactive Data Table: Predicted HRMS Fragmentation for [C₁₂H₈F₃NO+H]⁺

Fragment Ion m/z (Predicted) Proposed Elemental Formula Proposed Neutral Loss Plausible Fragment Structure/Description
[M+H]⁺C₁₂H₉F₃NO⁺-Protonated parent molecule.
[M+H - CO]⁺C₁₁H₉F₃N⁺COLoss of carbon monoxide from the pyridone ring.
[M+H - HCN]⁺C₁₁H₈F₃O⁺HCNLoss of hydrogen cyanide from the pyridine ring.
[C₇H₄F₃]⁺C₇H₄F₃⁺C₅H₅NOCleavage of the C-C bond, forming the trifluoromethylphenyl cation.
[C₅H₅NO+H]⁺C₅H₆NO⁺C₇H₃F₃Cleavage of the C-C bond, forming the protonated hydroxypyridine cation.

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. su.edu.ly

For 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry in its ground state. nih.govresearchgate.net These calculations yield key information such as bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to explore the properties of the molecule's excited states. This approach allows for the simulation of electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals, their corresponding excitation energies, and oscillator strengths. scirp.org

| First Hyperpolarizability (β) | DFT/B3LYP/6-311+G(d,p) | Indicates potential for non-linear optical (NLO) properties. journaleras.com |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. scirp.orgnih.gov The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to participate in nucleophilic and electrophilic interactions, respectively. researchgate.netresearchgate.net For this compound, FMO analysis would map these orbitals across the pyridine (B92270) ring, the phenyl group, and the trifluoromethyl and hydroxyl substituents to predict its reactive behavior.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Definition Chemical Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Related to the molecule's electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to the molecule's electron-accepting ability.

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. nih.gov |

Note: Specific energy values for the title compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comnih.gov An MEP map plots the electrostatic potential onto the molecule's electron density surface. researchgate.net

Different colors on the map represent varying potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack. These are often located around hydrogen atoms. researchgate.net

Green/Yellow: Regions of near-zero potential, typically associated with nonpolar parts of the molecule. wolfram.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen of the hydroxyl group and the nitrogen of the pyridine ring, highlighting them as sites for electrophilic interaction. ajchem-a.com Positive potential (blue) would be expected around the hydroxyl hydrogen, making it a potential site for nucleophilic interaction.

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. This is often accomplished by mapping the potential energy surface (PES). libretexts.orgwikipedia.org

A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For this compound, a key conformational aspect would be the rotation around the single bond connecting the pyridine and phenyl rings. By systematically changing the dihedral angle of this bond and calculating the energy at each step, a one-dimensional potential energy scan can be generated. The minima on this energy profile correspond to stable, low-energy conformers, while the maxima represent the energy barriers to rotation between them. researchgate.net This analysis helps to understand the molecule's flexibility and the most probable shapes it will adopt.

Molecular Dynamics (MD) Simulations of the Compound and its Derivatives

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water). The simulation would then track the positions and velocities of all atoms over a period of time (from nanoseconds to microseconds). The resulting trajectories can be analyzed to understand how the molecule interacts with the solvent, its conformational flexibility at a given temperature, and how it might interact with other molecules, such as biological macromolecules.

In Silico Prediction of Spectroscopic Parameters and Validation

Computational methods are highly effective for predicting various spectroscopic parameters, which can then be used to validate and interpret experimental data. researchgate.net DFT calculations, for instance, are routinely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and anharmonicity, allowing for a direct comparison with experimental spectra. This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, as mentioned in section 4.1.1, TD-DFT calculations can predict UV-Vis absorption spectra. scirp.org Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These in silico predictions serve as a powerful complement to experimental spectroscopy, helping to confirm the molecular structure and providing a deeper understanding of its spectroscopic properties. mdpi.comnih.gov

In-Depth Mechanistic Analysis of this compound's Biomolecular Interactions In Vitro

While "this compound" is a known chemical entity, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth mechanistic studies corresponding to the specific biomolecular interactions outlined. The following sections summarize the current landscape of available information regarding the in vitro mechanistic investigations of this compound and related structures.

Mechanistic Investigations of Biomolecular Interactions in Vitro Focus

In Vitro Cellular Target Engagement Studies

Antimicrobial Activity Mechanisms against Specific Bacterial Strains (In Vitro)

No research data is available detailing the specific mechanisms by which this compound may exert antimicrobial effects on bacterial strains in an in vitro setting.

Cytotoxicity Mechanisms on Cancer Cell Lines (In Vitro)

There is no available scientific literature that elucidates the in vitro cytotoxicity mechanisms of this compound on any cancer cell lines.

Vi. Applications in Materials Science and Catalysis

Role as a Building Block in Polymeric Materials

The incorporation of functional monomers into polymer chains is a key strategy for developing materials with tailored properties. Pyridine (B92270) derivatives, in particular, are of interest due to their electronic characteristics and ability to coordinate with metals.

Optoelectronic Materials Development (e.g., Semiconductors, Photocatalysts)

Coordination Chemistry and Metal Complex Formation

The pyridine and hydroxyl moieties of 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine make it a potential candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring can act as a Lewis base, while the hydroxyl group can be deprotonated to form an anionic oxygen donor, allowing for various coordination modes with metal centers.

Ligand Design for Homogeneous and Heterogeneous Catalysis

Despite its potential as a ligand, specific examples of the application of this compound in the design of ligands for either homogeneous or heterogeneous catalysis are not found in the available scientific literature. Research detailing the synthesis of its metal complexes and their subsequent use and performance in catalytic reactions has not been identified.

Investigation of Metal-Ligand Electronic Structures and Reactivity

A detailed investigation into the electronic structures and reactivity of metal complexes formed specifically with this compound appears to be an unexplored area of research. Studies focusing on the nature of the metal-ligand bond, the influence of the trifluoromethylphenyl group on the electronic properties of the complex, and the subsequent reactivity of such complexes are not present in the surveyed literature.

Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound, including its potential for hydrogen bonding and aromatic interactions, suggest a possible role in the construction of supramolecular assemblies and host-guest systems. However, there is no specific research available that demonstrates or investigates the use of this compound in the field of supramolecular chemistry. Studies on its self-assembly properties or its use as a component in host-guest complexes have not been reported.

Vii. Advanced Analytical Methodologies and Environmental Impact Assessment

Development of Hyphenated Chromatographic-Spectrometric Techniques (e.g., HPLC-MS, GC-MS)

The structural elucidation and quantification of 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine and its conjugates are effectively achieved using hyphenated analytical techniques that combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for analyzing this polar compound. A key study utilized directly coupled HPLC-Nuclear Magnetic Resonance-Mass Spectrometry (HPLC-NMR-MS/MS) to identify metabolites in maize plants grown hydroponically and dosed with the compound. nih.gov This powerful combination allowed for the unambiguous identification of N-glucoside and O-malonylglucoside conjugates of the parent pyridone, demonstrating the utility of HPLC-MS in metabolic studies without extensive sample preparation. nih.gov

For quantitative purposes, a validated method using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by HPLC-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of fluazifop-P-butyl and its two major metabolites, including 2-Hydroxy-5-(trifluoromethyl)pyridine (B17776), in the complex matrix of Panax ginseng. researchgate.net The method parameters, optimized for accuracy and sensitivity, are detailed in the table below.

ParameterConditionReference
Chromatography HPLC researchgate.net
Ionization Source Electrospray Ionization (ESI) researchgate.net
Detection Tandem Mass Spectrometry (MS/MS) researchgate.net
Sample Preparation Modified QuEChERS with MWCNTs-COOH, C18, PSA, and GCB for cleanup researchgate.net
Linearity (R²) >0.999 researchgate.net
Fortified Recovery 71.3% - 101.7% researchgate.net
Limit of Quantitation (LOQ) 0.1 mg/kg researchgate.net

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, its application to polar molecules like 2-Hydroxy-5-(trifluoromethyl)pyridine typically requires derivatization to increase volatility and thermal stability. researchgate.net Although specific GC-MS methods for this exact compound are not extensively detailed in the reviewed literature, the technique remains a viable analytical option following appropriate sample derivatization procedures. researchgate.net

Application as a Matrix in Mass Spectrometry Imaging (MALDI-MSI) for Metabolomics Research

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a label-free technique used to map the spatial distribution of metabolites directly in tissue sections. chromatographyonline.comnih.gov The selection of a suitable matrix is a critical step, as the matrix must absorb laser energy, co-crystallize with the analyte, and facilitate analyte ionization with minimal background interference in the low-mass region. nih.govmdpi.com

The direct application of this compound as a MALDI matrix for metabolomics research is not documented in the reviewed scientific literature. However, research on structurally similar compounds highlights the potential of novel pyridine (B92270) derivatives in this field. For instance, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP) has been successfully developed as a novel MALDI matrix for imaging endogenous metabolites. nih.govacs.org This related compound exhibits excellent characteristics for a matrix, including strong ultraviolet absorption, high chemical stability, low background ion interference, and high metabolite ionization efficiency. nih.govacs.org The success of HNTP suggests that other functionalized hydroxypyridines could be explored for similar applications, although specific studies on this compound for this purpose are yet to be published.

Desirable Property of a MALDI MatrixRationale for MetabolomicsReference
Strong UV Absorption Efficiently absorbs energy from the laser (e.g., 337 nm N₂ laser). mdpi.com
Low Background Interference Produces minimal matrix-related ions in the low mass range (<500 Da) where most metabolites are detected. nih.govbohrium.com
Co-crystallization Ability Forms a homogeneous solid solution with the analyte, embedding it within the matrix crystals. nih.gov
Analyte Ionization Efficiency Effectively facilitates the transfer of protons to or from the analyte molecules to form gas-phase ions. nih.gov
Vacuum Stability Possesses low volatility to remain stable under the high vacuum conditions of the mass spectrometer. mdpi.com

Methodologies for Detection and Quantification in Complex Environmental Matrices

As an environmental transformation product of the herbicide fluazifop-P-butyl, 2-Hydroxy-5-(4-trifluoromethyl)pyridine can be found in soil and water, necessitating sensitive detection methods for complex environmental matrices. nih.govnih.gov Its detection is crucial for monitoring water quality in agricultural areas. nih.gov

Field and laboratory studies have confirmed the presence of this compound in various water sources following the application of fluazifop-P-butyl. nih.gov Monitoring at two agricultural test sites revealed leaching of 2-Hydroxy-5-(trifluoromethyl)pyridine into drain water, suction cup water, and groundwater wells, indicating its mobility in the environment. nih.gov

The quantification of this metabolite in such matrices often relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high selectivity and sensitivity, which are required to detect low concentrations in samples containing numerous interfering substances. researchgate.net Sample preparation is a critical step to isolate the analyte and remove matrix components. The modified QuEChERS method, as described for Panax ginseng, represents an effective approach that can be adapted for soil, sediment, and water samples. researchgate.net

Environmental MatrixAnalytical TechniqueKey FindingsReference
Agricultural Soil LC-MS/MSFormed via biodegradation of fluazifop-P; fairly persistent. nih.gov
Drainage Water LC-MS/MSDetected following herbicide application, indicating leaching from fields. nih.gov
Groundwater LC-MS/MSDetected in groundwater wells, confirming its potential to contaminate water resources. nih.gov

Studies on Environmental Fate and Degradation Pathways (e.g., Photodegradation, Biodegradation)

The environmental fate of 2-Hydroxy-5-(4-trifluoromethyl)pyridine is intrinsically linked to the degradation of its parent compound, the herbicide fluazifop-P-butyl. nih.govinvasive.org In soil and water, fluazifop-P-butyl undergoes rapid degradation primarily through microbial action and hydrolysis. invasive.orgorst.edu

The primary degradation pathway involves two main steps:

Initial Hydrolysis: Fluazifop-P-butyl is rapidly hydrolyzed to its corresponding acid, fluazifop-P. This process is largely mediated by soil microorganisms, with half-lives of less than a week in moist soil environments. nih.govorst.edu

Biodegradation to Pyridone: The intermediate, fluazifop-P, undergoes further, slower biodegradation to form 2-Hydroxy-5-(trifluoromethyl)pyridine (also named 5-trifluoromethyl-2-hydroxypyridine). nih.govnih.gov

Laboratory soil incubation studies have shown that while the parent herbicide degrades quickly, 2-Hydroxy-5-(trifluoromethyl)pyridine is fairly persistent to further degradation over a two-month period. nih.gov This persistence, combined with its limited sorption to soil particles, contributes to its mobility and potential for leaching into water systems. nih.gov

Photodegradation also plays a role in the transformation of fluazifop-P-butyl. Exposure to sunlight can cleave the ether bonds of the parent molecule, leading to the formation of several degradation products, including 2-Hydroxy-5-(trifluoromethyl)pyridine. esjpesticides.org.eg The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring makes the molecule susceptible to nucleophilic substitution reactions, which can facilitate its degradation in soil and water. nih.gov

ProcessDescriptionKey Product(s)Reference
Biodegradation Microbial metabolism in soil is the primary pathway. Fluazifop-P-butyl is rapidly converted to fluazifop-P, which is then more slowly converted to 2-Hydroxy-5-(trifluoromethyl)pyridine.Fluazifop-P, 2-Hydroxy-5-(trifluoromethyl)pyridine nih.govnih.gov
Hydrolysis Rapid chemical breakdown in the presence of water, particularly under alkaline conditions, converts the ester (fluazifop-P-butyl) to the acid (fluazifop-P).Fluazifop-P invasive.orgesjpesticides.org.eg
Photodegradation Sunlight can cause cleavage of the ether bonds in the parent herbicide, contributing to the formation of 2-Hydroxy-5-(trifluoromethyl)pyridine.2-Hydroxy-5-(trifluoromethyl)pyridine and other products esjpesticides.org.eg
Persistence Once formed, 2-Hydroxy-5-(trifluoromethyl)pyridine is fairly persistent to further degradation in soil.N/A nih.gov

Viii. Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

Table 1: Potential Applications of Machine Learning in the Study of 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine Derivatives

ML Model Type Application Area Predicted Properties Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Biological Activity Prediction Binding affinity, enzyme inhibition, antimicrobial activity Prioritization of potent compounds for synthesis.
Predictive ADMET Models Pharmacokinetics & Safety Absorption, Distribution, Metabolism, Excretion, Toxicity Early-stage deselection of candidates with poor safety profiles.
Generative Models (e.g., VAEs, GANs) De Novo Molecular Design Novel chemical structures with desired property profiles Discovery of patentable and highly optimized lead compounds.

Exploration of Novel and More Sustainable Synthetic Pathways and Production Methods

While established methods for the synthesis of pyridine (B92270) derivatives exist, a growing emphasis is being placed on the development of "green" and sustainable chemical processes. rsc.org Future research into the synthesis of this compound will increasingly prioritize methods that reduce environmental impact, improve safety, and enhance economic viability. This involves minimizing the use of hazardous solvents and reagents, reducing the number of synthetic steps, and maximizing atom economy.

Promising avenues include the application of catalytic systems, such as iron-catalyzed cyclization reactions, which offer a more environmentally benign alternative to traditional reagents. rsc.org The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce waste. google.com Furthermore, exploring flow chemistry platforms for the production of this compound and its analogs could offer superior control over reaction parameters, leading to higher yields, improved purity, and safer, scalable manufacturing processes. Research may also focus on utilizing bio-catalysis or starting materials derived from renewable feedstocks to further enhance the sustainability profile of the synthesis.

Table 2: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches

Feature Conventional Synthetic Methods Emerging Sustainable Methods
Catalysts Stoichiometric reagents, heavy metals Earth-abundant metal catalysts (e.g., Iron), biocatalysts
Solvents Halogenated hydrocarbons, volatile organic compounds Water, supercritical fluids, ionic liquids, solvent-free reactions
Efficiency Multi-step processes with intermediate purification One-pot reactions, tandem catalysis, flow chemistry
Waste Significant generation of byproducts and solvent waste High atom economy, reduced byproduct formation, solvent recycling

| Energy | Often requires high temperatures and pressures | Milder reaction conditions, microwave-assisted synthesis |

Expansion into Other Advanced Functional Materials

The unique electronic and structural features of this compound, conferred by the electron-withdrawing trifluoromethyl group and the versatile pyridine ring, make it an intriguing candidate for applications beyond the biological realm. mdpi.com Future research is expected to explore its potential as a building block for novel advanced functional materials. wiley-vch.dewiley.com

In the field of polymer science, incorporating this moiety into polymer backbones or as a pendant group could impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com These fluorinated polymers could find applications as high-performance coatings, membranes, or in electronic devices. Furthermore, the compound's ability to participate in hydrogen bonding and π-π stacking interactions could be harnessed in the design of supramolecular assemblies, liquid crystals, or organic frameworks with tailored functionalities for sensing, catalysis, or gas storage.

Deeper Elucidation of Complex Molecular Mechanisms in In Vitro Biological Systems

Initial biological screenings of related pyridine derivatives have suggested potential activities, such as anti-malarial effects through the inhibition of specific enzymes. nih.govbohrium.com However, a comprehensive understanding of the molecular mechanisms of this compound requires more sophisticated investigation. Future research will need to move beyond simple viability assays and delve into the complex interactions of the compound within cellular systems.

Advanced in vitro models, such as 3D cell cultures, organoids, or co-culture systems, can provide a more physiologically relevant environment to study the compound's effects. Techniques like transcriptomics (RNA-seq) and proteomics can offer a global view of the cellular pathways modulated by the compound, identifying its primary targets and downstream effects. High-content imaging and cellular thermal shift assays (CETSA) can be used to confirm target engagement within the cell. These deeper mechanistic studies are crucial for validating the compound's therapeutic potential and understanding its mode of action on a molecular level. researchgate.net

Development of Advanced Analytical Platforms for Structural and Mechanistic Studies

A thorough characterization of this compound and its interactions is fundamental to all aspects of its development. While standard techniques like NMR and mass spectrometry provide basic structural information, future research will leverage more advanced analytical platforms for a multi-dimensional understanding.

High-resolution X-ray crystallography can provide precise, three-dimensional structural data of the compound itself or in complex with biological targets, revealing key intermolecular interactions. researchgate.netmdpi.com Advanced mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, have been shown to be effective with related compounds like 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) for visualizing the distribution of metabolites in tissues, suggesting a powerful tool for pharmacokinetic and pharmacodynamic studies. nih.gov Computational methods, including Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the compound's electronic structure, reactivity, and conformational dynamics. mdpi.com The integration of these advanced analytical tools will be essential for building a comprehensive structure-activity relationship and guiding future molecular design.

Table 3: Advanced Analytical Platforms for Future Research

Analytical Platform Application Information Gained
High-Resolution X-ray Crystallography Structural Elucidation Precise 3D atomic coordinates, bond lengths, angles, and intermolecular interactions. researchgate.net
Advanced Mass Spectrometry (e.g., MALDI-MSI) Spatial Analysis & Metabolomics In situ detection and imaging of the compound and its metabolites in biological tissues. nih.gov
2D and Solid-State NMR Spectroscopy Detailed Structural & Dynamic Studies Through-bond and through-space correlations, conformational analysis, and solid-state packing.
Computational Chemistry (e.g., DFT) Theoretical Property Prediction Electronic structure, molecular orbitals, reaction mechanisms, and vibrational frequencies.

| Surface Plasmon Resonance (SPR) | Interaction Analysis | Real-time kinetics and affinity of binding to target biomolecules (e.g., proteins). |

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves coupling reactions between halogenated pyridine precursors and trifluoromethylphenyl boronic acids under Suzuki-Miyaura conditions. Key parameters include:

  • Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in a degassed solvent (e.g., THF/H₂O) .
  • Temperature : Maintain 80–100°C for 12–24 hours to ensure cross-coupling completion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Yield optimization : Excess boronic acid (1.2–1.5 eq), rigorous exclusion of oxygen, and controlled pH (neutral to slightly basic) mitigate side reactions.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting, CF₃ group at δ ~110–120 ppm in ¹³C) .
  • Mass spectrometry : High-resolution ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 262.04 for C₁₂H₉F₃NO) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···N motifs) using SHELX software for refinement .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethylphenyl group influence the reactivity of the pyridine ring in catalytic applications?

Answer:

  • Electronic effects : The electron-withdrawing CF₃ group reduces pyridine’s basicity (pKa ~1–2) and stabilizes negative charge at the hydroxyl group, favoring deprotonation under mild conditions .
  • Steric effects : The 4-trifluoromethylphenyl substituent creates steric hindrance, directing electrophilic substitution to the 3-position of the pyridine ring.
  • Catalytic implications : Enhanced π-acceptor properties improve coordination to transition metals (e.g., Pd, Cu) in cross-coupling reactions, though steric bulk may slow kinetics .

Q. What challenges arise in crystallographic analysis of halogenated pyridine derivatives, and how can computational tools address them?

Answer:

  • Challenges :
    • Heavy atoms (F, Cl) cause absorption and radiation damage during X-ray diffraction.
    • Disorder in the CF₃ group or phenyl ring complicates electron density maps.
  • Solutions :
    • SHELX refinement : Use anisotropic displacement parameters and restraints for CF₃ groups. Twin refinement may resolve overlapping peaks .
    • DFT calculations : Validate molecular geometry (e.g., bond lengths, angles) and predict electrostatic potentials for hydrogen-bonding networks .

Q. How does the metabolic stability of this compound compare to structurally similar heterocycles in biological systems?

Answer:

  • Phase I metabolism : The CF₃ group resists oxidation, but hydroxylation at the pyridine ring’s 4-position may occur via CYP450 enzymes (e.g., CYP1A2), as seen in related PhIP derivatives .
  • Phase II conjugation : Glucuronidation or sulfation of the hydroxyl group enhances excretion. In vitro assays (e.g., liver microsomes + NADPH) quantify metabolite formation .
  • Comparative stability : The trifluoromethyl group increases metabolic resistance compared to methyl or chloro analogs, as shown in half-life assays (t₁/₂ > 6 hours in hepatocytes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.